Ammonium bisulfide

Description

Properties

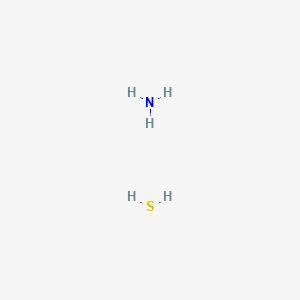

IUPAC Name |

azanium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2S/h1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVLDXAAFGCOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH4SH, Array, NH4HS, H5NS | |

| Record name | AMMONIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonium hydrosulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_hydrosulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894064 | |

| Record name | Ammonium bisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium hydrosulfide, solution is a clear, yellowish liquid. Kept basic with NaOH, as acid will release hydrogen sulfide gas. Technical grade is 40-44%. Used in photography, textiles, synthetic flavors, coloring brasses, bronzes, and iron control., White to yellow hygroscopic solid; [ICSC] Decomposes when moisture or >0 deg C; [Hawley] Technical grade is 40-44% and kept basic with sodium hydroxide; [CAMEO] Solution has strong odor of rotten eggs and ammonia; [CHRIS], HYGROSCOPIC WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | AMMONIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM BISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 128.1 | |

| Record name | AMMONIUM BISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

390.0 [mmHg], Vapor pressure, kPa at 22 °C: 52 | |

| Record name | Ammonium bisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM BISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

12124-99-1 | |

| Record name | AMMONIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium hydrosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12124-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012124991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium sulfide ((NH4)(SH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hydrogensulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A824D6LXMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM BISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Ammonium bisulfide synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Ammonium Bisulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bisulfide, also known as ammonium hydrosulfide (NH₄HS), is a significant chemical compound with a dual identity. In a laboratory setting, it can be synthesized for use as a reagent, for instance, in the production of thiol compounds, which are valuable intermediates in pharmaceutical manufacturing.[1] Industrially, particularly within petroleum refining, it is often an unintended and problematic byproduct.[1][2] The formation of ammonium bisulfide in sour water streams of hydrotreating and hydrocracking units is a primary cause of aggressive corrosion, posing significant challenges to equipment integrity and operational safety.[1][2][3]

This technical guide provides a comprehensive overview of the synthesis, properties, and chemical behavior of ammonium bisulfide. It includes detailed experimental protocols, tabulated quantitative data, and process diagrams to serve as a resource for professionals in research and development.

Synthesis of Ammonium Bisulfide

The synthesis of ammonium bisulfide is fundamentally based on the acid-base reaction between ammonia (a weak base) and hydrogen sulfide (a weak acid). This reaction is reversible and highly dependent on temperature and pressure.[1][4]

Laboratory Synthesis

In a controlled laboratory environment, ammonium bisulfide can be prepared by the direct reaction of anhydrous ammonia and hydrogen sulfide gas.[1] A typical procedure involves passing hydrogen sulfide gas through a concentrated aqueous solution of ammonia.[5]

Experimental Protocol: Synthesis of Ammonium Bisulfide Solution

Objective: To prepare an aqueous solution of ammonium bisulfide.

Materials:

-

Concentrated ammonium hydroxide solution (NH₄OH)

-

Hydrogen sulfide (H₂S) gas

-

Ice bath

-

Gas dispersion tube (sparger)

-

Reaction flask with a gas outlet

-

Scrubber system for unreacted H₂S (e.g., sodium hydroxide solution)

Methodology:

-

Place the reaction flask containing a measured volume of concentrated ammonium hydroxide solution in an ice bath to cool. The reaction is exothermic.

-

Connect the hydrogen sulfide gas cylinder to the gas dispersion tube.

-

Submerge the gas dispersion tube into the ammonium hydroxide solution.

-

Slowly bubble hydrogen sulfide gas through the solution. The reaction is: NH₃(aq) + H₂S(g) ⇌ (NH₄)HS(aq).

-

Continue the gas flow until the solution is saturated with H₂S. This can be monitored by observing the cessation of gas absorption.

-

The resulting colorless solution, which may turn yellow upon standing, is an aqueous solution of ammonium bisulfide.[6]

-

Vent any unreacted hydrogen sulfide through a suitable scrubber system.

-

Store the final solution in a tightly sealed, airtight container in a cool, well-ventilated area.[7][8]

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide and the pungent nature of ammonia.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7][8]

-

Ensure all connections are secure to prevent gas leaks.

Industrial Formation in Petroleum Refining

In industrial settings such as petroleum refineries, ammonium bisulfide is not a desired product but a byproduct formed during the hydroprocessing of crude oil feedstocks.[1] Nitrogen and sulfur compounds present in the crude oil are converted to ammonia (NH₃) and hydrogen sulfide (H₂S) in the hydrotreating reactor.[2][3] As the hot reactor effluent cools, these gases react to form solid ammonium bisulfide salts.[4][9][10]

This deposition is particularly prevalent in reactor effluent air coolers (REACs) where temperatures drop significantly.[1][4] The formation is a reversible process; at high temperatures (above 300°C) inside the reactor, the equilibrium favors the gaseous reactants, but upon cooling, the equilibrium shifts to favor the formation of the salt.[1]

Properties of Ammonium Bisulfide

Ammonium bisulfide is a white, crystalline solid that is thermally unstable and hygroscopic.[6][7] The commercial product is often supplied as a 40-44% aqueous solution, which is more stable than the solid form.[7][8][9]

Physical Properties

The key physical properties of ammonium bisulfide are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | NH₄HS | [9] |

| Molecular Weight | 51.11 g/mol | [6] |

| Appearance | White, tetragonal or orthorhombic crystals; can appear yellowish. | [6][7] |

| Density | 1.17 g/cm³ | [6] |

| Vapor Pressure | ~350-390 mmHg at room temperature (~22°C) | [6][9] |

| Solubility in Water | 128.1 g/100 mL at 0°C | [6][9] |

| Solubility in other solvents | Freely soluble in alcohol; slightly soluble in acetone; almost insoluble in ether and benzene. | [6] |

Chemical Properties and Reactivity

Ammonium bisulfide is a reactive compound, primarily characterized by its thermal instability and its behavior as a reducing agent.

-

Thermal Decomposition: It readily decomposes into ammonia and hydrogen sulfide gas at room temperature.[1][7] This reversible equilibrium is central to its chemical behavior: NH₄HS(s) ⇌ NH₃(g) + H₂S(g).[1]

-

Reaction with Acids: It reacts vigorously with acids to release toxic hydrogen sulfide gas.[7][8][9]

-

Reaction with Oxidants: It reacts violently with strong oxidizing agents, which can pose a fire or explosion hazard.[7][8][9]

-

Corrosivity: Aqueous solutions of ammonium bisulfide are highly corrosive to carbon steel and other alloys, especially at elevated temperatures and flow velocities.[2][11] Corrosion rates can be as high as 200 mpy (miles per year) in aggressive solutions.[2]

Diagrams and Visualizations

Reversible Decomposition of Ammonium Bisulfide

The following diagram illustrates the fundamental equilibrium between solid ammonium bisulfide and its gaseous decomposition products, ammonia and hydrogen sulfide.

References

- 1. Ammonium bisulfide | 12124-99-1 | Benchchem [benchchem.com]

- 2. hghouston.com [hghouston.com]

- 3. setlab.com [setlab.com]

- 4. What is the reaction chemistry behind the formation of Ammonium Bisulfide salt and how does the deposition take place with respect to temperature? [eptq.com]

- 5. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]

- 6. Ammonium Bisulfide [drugfuture.com]

- 7. ICSC 1035 - AMMONIUM BISULFIDE [chemicalsafety.ilo.org]

- 8. ICSC 1035 - AMMONIUM BISULFIDE [inchem.org]

- 9. Ammonium bisulfide | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP2836825A1 - A system and method for monitoring ammonium bisulfide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Ammonium bisulfide CAS number and hazards

An In-depth Technical Guide to Ammonium Bisulfide: CAS Number and Hazards

Introduction

Ammonium bisulfide, also known as ammonium hydrosulfide, is a chemical compound that is encountered in various industrial settings, particularly in petroleum refining.[1] It is formed by the reaction of ammonia and hydrogen sulfide.[1] This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, physicochemical properties, and associated hazards for researchers, scientists, and drug development professionals.

Chemical Identification

-

Synonyms : Ammonium hydrogen sulfide, ammonium hydrosulfide, ammonium sulfhydrate[3][5]

-

Molecular Formula : NH₄SH[2]

Physicochemical Properties

The physical and chemical properties of ammonium bisulfide are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to yellowish hygroscopic crystals or a clear, yellowish liquid solution.[2][3][5] | [2][3][5] |

| Odor | Characteristic odor.[5] | [5] |

| Density | 1.17 g/cm³[3] | [3] |

| Solubility in Water | 128.1 g/100 g H₂O at 0°C.[3] | [3] |

| Dissociation Pressure | Approximately 350 mm Hg at room temperature.[3] | [3] |

| Stability | Decomposes at room temperature into ammonia and hydrogen sulfide.[1][5] | [1][5] |

Hazard Identification and Classification

Ammonium bisulfide is a hazardous substance with multiple risk factors. The GHS classification provides a standardized summary of these hazards.

GHS Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) | GHS Code(s) | Reference(s) |

| Corrosive, Irritant, Environmental Hazard | Danger | Causes severe skin burns and eye damage.[2] | H314 | [2] |

| Harmful in contact with skin.[2] | H312 | [2] | ||

| Toxic if swallowed. | H301 | |||

| Very toxic to aquatic life.[2] | H400 | [2] | ||

| Contact with acid liberates toxic gas. | AUH031 |

Health Hazards

Ammonium bisulfide is severely irritating and corrosive to the eyes, skin, and respiratory tract.[2][5] It can be absorbed into the body through the skin, by inhalation, and by ingestion.[5]

-

Skin Contact : Causes severe skin burns and can be harmful if absorbed through the skin.[2][6]

-

Inhalation : Inhalation of vapors can cause severe irritation to the respiratory tract, potentially leading to lung damage (pulmonary edema).[5][6][7] A harmful concentration of the substance in the air can be reached very quickly upon evaporation at 20°C.[5]

-

Ingestion : May cause severe gastrointestinal burns.[6]

Fire and Explosion Hazards

Ammonium bisulfide is a combustible material.[5] It can react violently with oxidants, creating a fire or explosion hazard.[2][5] In the event of a fire, it gives off irritating or toxic fumes and gases, including ammonia, hydrogen sulfide, sulfur oxides, and nitrogen oxides.[5]

Reactivity and Stability

Ammonium bisulfide is known for its thermal instability, readily decomposing into ammonia and hydrogen sulfide gas at room temperature.[1][5] This decomposition is a reversible reaction.[1] It reacts with acids to produce toxic hydrogen sulfide and sulfur oxides.[2][5] The substance is also corrosive to metals such as aluminum.[8][9]

Logical Relationship of Hazards

The following diagram illustrates the key hazardous reactions and decomposition pathways of ammonium bisulfide.

Caption: Hazardous reactions of Ammonium Bisulfide.

Experimental Protocols and Safe Handling

While detailed experimental protocols are specific to individual research designs, the following guidelines for safe handling and emergency procedures are universally applicable.

Methodology for Safe Handling

A general workflow for handling ammonium bisulfide should prioritize minimizing exposure and preparing for emergencies.

Caption: Safe handling workflow for Ammonium Bisulfide.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.[10][11]

-

Skin Protection : Wear protective gloves (e.g., neoprene) and a lab coat or chemical-resistant suit.[5][11]

-

Respiratory Protection : Use a self-contained breathing apparatus (SCBA) or ensure local exhaust ventilation is adequate.[5][7]

Storage

Store ammonium bisulfide in a cool, dry, and well-ventilated area.[5] Keep containers tightly closed and separated from acids, oxidants, and food and feedstuffs.[5][12]

First Aid Measures

-

In case of skin contact : Immediately flush the skin with plenty of water and remove contaminated clothing. Seek medical attention.[7]

-

In case of eye contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

-

If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[7][10]

-

If swallowed : Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

Conclusion

Ammonium bisulfide is a hazardous chemical that requires careful handling due to its corrosive nature, toxicity, and reactivity. Understanding its properties and the associated risks is crucial for ensuring the safety of laboratory and industrial personnel. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper storage, is essential when working with this compound.

References

- 1. Ammonium bisulfide | 12124-99-1 | Benchchem [benchchem.com]

- 2. Ammonium bisulfide | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium Bisulfide [drugfuture.com]

- 4. parchem.com [parchem.com]

- 5. ICSC 1035 - AMMONIUM BISULFIDE [chemicalsafety.ilo.org]

- 6. cpc-us.com [cpc-us.com]

- 7. nj.gov [nj.gov]

- 8. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hghouston.com [hghouston.com]

- 10. moleko.com [moleko.com]

- 11. chemos.de [chemos.de]

- 12. lamothe-abiet.com [lamothe-abiet.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Bisulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bisulfide, also known as ammonium hydrosulfide (NH₄HS), is a salt formed from the ammonium cation (NH₄⁺) and the hydrosulfide anion (HS⁻). While it plays a significant role in various industrial processes, particularly in petroleum refining, its inherent instability and hazardous nature necessitate a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of ammonium bisulfide, including its quantitative properties, experimental protocols for its synthesis and analysis, and key chemical behaviors, to support researchers, scientists, and drug development professionals in their work with this compound.

Physical Properties of Ammonium Bisulfide

Ammonium bisulfide is a white, crystalline solid at low temperatures, but it is highly unstable and readily decomposes at room temperature into ammonia (NH₃) and hydrogen sulfide (H₂S) gas.[1] It is more commonly supplied and handled as an aqueous solution, which is a clear, yellowish liquid.[1][2] The quantitative physical properties of ammonium bisulfide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | NH₄SH | [1][3] |

| Molar Mass | 51.11 g/mol | [1][2][3] |

| Appearance | White, tetragonal or orthorhombic crystals (anhydrous); Yellow-orange fuming liquid (in solution) | [1][3][4] |

| Density | 1.17 g/cm³ (solid) | [1][3] |

| Boiling Point | 56.6 °C (133.9 °F; 329.8 K) (for aqueous solution) | [3] |

| Melting Point | Decomposes above -18 °C | [1][5] |

| Solubility in water | 128.1 g/100 mL at 0 °C; Decomposes in hot water | [1] |

| Solubility in other solvents | Soluble in alcohol, liquid ammonia, and liquid hydrogen sulfide; Insoluble in benzene, hexane, and ether | [1][3] |

| Vapor Pressure | 390 mmHg | [2] |

Chemical Properties and Reactivity

Ammonium bisulfide exhibits a range of chemical behaviors, primarily dictated by its thermal instability and the reactivity of its constituent ions.

Thermal Decomposition

In the solid state and in solution, ammonium bisulfide exists in equilibrium with ammonia and hydrogen sulfide. This decomposition is a reversible process, with the equilibrium shifting depending on temperature and pressure.[3]

Equilibrium Reaction: NH₄HS(s) ⇌ NH₃(g) + H₂S(g)[3]

At room temperature, the solid form readily decomposes, releasing toxic and flammable ammonia and hydrogen sulfide gases.[1][2]

Caption: Thermal decomposition and recombination of ammonium bisulfide.

Reactivity with Acids and Bases

Ammonium bisulfide reacts vigorously with acids to release hydrogen sulfide gas.[2] As a salt of a weak acid (H₂S) and a weak base (NH₃), its solutions are alkaline. The addition of a strong base will evolve ammonia gas.

Reducing Agent

Ammonium bisulfide acts as a reducing agent and reacts with oxidizing agents.[2]

Corrosion in Industrial Processes

In petroleum refining, ammonium bisulfide is a major contributor to corrosion in hydroprocessing units.[6][7] Organic sulfur and nitrogen compounds in crude oil are converted to hydrogen sulfide and ammonia, which then react to form ammonium bisulfide at temperatures below approximately 250°F (121°C).[6] This can lead to severe corrosion of carbon steel and other alloys, particularly at points of high velocity and turbulence.[6][8]

Caption: Formation and corrosion mechanism of ammonium bisulfide in refineries.

Experimental Protocols

Synthesis of Ammonium Bisulfide Solution

A laboratory-scale synthesis of ammonium bisulfide solution can be achieved by passing hydrogen sulfide gas through a concentrated ammonia solution.[3][9]

Materials:

-

Concentrated ammonium hydroxide solution

-

Hydrogen sulfide gas

-

Gas washing bottle or bubbler

-

Ice bath

-

Fume hood

Procedure:

-

Place the concentrated ammonium hydroxide solution in a gas washing bottle.

-

Cool the gas washing bottle in an ice bath to minimize the loss of ammonia and to control the exothermic reaction.

-

Slowly bubble hydrogen sulfide gas through the ammonia solution. The reaction is as follows: NH₃(aq) + H₂S(g) → NH₄HS(aq)

-

Continue bubbling H₂S until the solution is saturated. The formation of ammonium bisulfide is favored over ammonium sulfide ((NH₄)₂S) when H₂S is in excess.[9]

-

The resulting solution is an aqueous solution of ammonium bisulfide. Store the solution in a tightly sealed container in a cool, well-ventilated area.

Caption: Experimental setup for the synthesis of ammonium bisulfide solution.

Quantitative Analysis

The concentration of ammonium bisulfide in a solution can be determined through various analytical techniques. In industrial settings, an alkalinity titration method is often employed.[10][11] For more precise laboratory analysis, ion chromatography can be used to determine the hydrosulfide concentration.

Ion Chromatography for Hydrosulfide Determination (Conceptual Protocol):

This protocol is based on general methods for sulfide analysis using ion chromatography.

Instrumentation:

-

Ion chromatograph with a conductivity or electrochemical detector.

-

Anion-exchange column suitable for sulfide analysis.

-

Eluent (e.g., a solution of sodium hydroxide and sodium oxalate).

-

Standard solutions of sodium hydrosulfide.

Procedure:

-

Sample Preparation: Dilute the ammonium bisulfide solution with deionized water to a concentration within the working range of the instrument. To prevent oxidation of the sulfide, it may be necessary to add a stabilizing agent.

-

Calibration: Prepare a series of standard solutions of sodium hydrosulfide of known concentrations. Inject these standards into the ion chromatograph to generate a calibration curve.

-

Sample Analysis: Inject the diluted ammonium bisulfide sample into the ion chromatograph.

-

Quantification: Determine the concentration of the hydrosulfide anion (HS⁻) in the sample by comparing its peak area to the calibration curve. The concentration of ammonium bisulfide can then be calculated based on the stoichiometry.

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of solid ammonium bisulfide has been studied. The strongest mid-IR absorptions for crystalline NH₄HS near 100 K are observed around 3000, 1830, 1400, and 470 cm⁻¹. Amorphous NH₄SH exhibits broad IR absorptions.[12]

Safety and Handling

Ammonium bisulfide is a hazardous material that requires careful handling.

-

Toxicity: It is toxic and can be absorbed through the skin.[2] Upon decomposition, it releases highly toxic hydrogen sulfide and ammonia gases.

-

Corrosivity: It is corrosive to the skin, eyes, and respiratory tract.[2]

-

Flammability: The decomposition products, ammonia and hydrogen sulfide, are flammable.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] Solutions are often stabilized with a base like sodium hydroxide to prevent the release of hydrogen sulfide.[1][2]

Conclusion

Ammonium bisulfide is a chemically significant compound with important industrial applications, particularly in the context of petroleum refining. Its physical and chemical properties are dominated by its inherent instability and its tendency to decompose into ammonia and hydrogen sulfide. A thorough understanding of its properties, safe handling procedures, and analytical methods is crucial for any researcher or scientist working with this compound. Further research to obtain more detailed spectroscopic and thermodynamic data would be beneficial for a more complete characterization of this reactive substance.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Ammonium bisulfide | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]

- 4. ammonium hydrogensulphide CAS#: 12124-99-1 [m.chemicalbook.com]

- 5. Ammonium sulfide | 12135-76-1 [chemicalbook.com]

- 6. Ammonium Bisulfide (ABS) Corrosion - Set Laboratories [setlab.com]

- 7. library.corrology.com [library.corrology.com]

- 8. hghouston.com [hghouston.com]

- 9. prepchem.com [prepchem.com]

- 10. EP2836825A1 - A system and method for monitoring ammonium bisulfide - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

Unveiling the Structural and Physicochemical Properties of Ammonium Bisulfide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium bisulfide (NH₄HS), a compound of significant interest in various industrial and chemical processes, exhibits a unique crystalline structure and specific physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure and molecular weight of ammonium bisulfide, supplemented with detailed experimental protocols and visual representations of its chemical behavior.

Physicochemical and Crystallographic Data

Quantitative data for ammonium bisulfide has been compiled and summarized in the table below for straightforward reference and comparison.

| Property | Value |

| Molecular Weight | 51.11 g/mol [1][2][3][4][5] |

| Crystal System | Tetragonal or Orthorhombic[2] |

| Space Group | P 4/n m m :1[4] |

| Unit Cell Dimensions | a = 6.011 Å, b = 6.011 Å, c = 4.009 Å, α = 90°, β = 90°, γ = 90°[4] |

| Appearance | White to yellow hygroscopic crystals with a characteristic odor[1][4][6] |

| Decomposition | Decomposes at room temperature to ammonia and hydrogen sulfide[7] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise crystal structure of a compound like ammonium bisulfide is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice.[4][6] The following is a detailed methodology for this key experiment.

I. Crystal Growth and Selection

-

Synthesis and Crystallization : High-purity single crystals of ammonium bisulfide are required. Due to its instability at room temperature, synthesis and crystallization must be performed at low temperatures. A common method involves the direct reaction of equimolar amounts of ammonia (NH₃) and hydrogen sulfide (H₂S) gases at or below 0°C. The resulting solid is then recrystallized from a suitable solvent at low temperature to obtain single crystals of adequate size and quality (typically >0.1 mm in all dimensions).

-

Crystal Mounting : A suitable, well-formed, and defect-free crystal is selected under a microscope in a cold stream of nitrogen gas to prevent decomposition. The crystal is then mounted on a goniometer head using a cryo-protectant, if necessary, to prevent ice formation during data collection.

II. Data Collection

-

X-ray Source and Diffractometer : The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS detector).

-

Unit Cell Determination : A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy : A complete dataset of diffraction intensities is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to cover a significant portion of the reciprocal space, ensuring high resolution and completeness of the data.

III. Structure Solution and Refinement

-

Data Reduction : The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as polarization, Lorentz factor, and absorption.

-

Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the initial positions of the atoms in the unit cell.

-

Structure Refinement : The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.

Chemical Pathways and Relationships

Ammonium bisulfide is a thermally unstable compound that readily decomposes into its constituent gases, ammonia and hydrogen sulfide. This reversible reaction is crucial in various industrial processes, particularly in petroleum refining where it is a key component in sour water streams and a contributor to corrosion.

Caption: Reversible decomposition of ammonium bisulfide.

In petroleum refineries, the formation and decomposition of ammonium bisulfide play a significant role in corrosion mechanisms. The process can be visualized as a logical workflow.

Caption: Ammonium bisulfide formation and corrosion workflow.

References

- 1. library.corrology.com [library.corrology.com]

- 2. hghouston.com [hghouston.com]

- 3. scribd.com [scribd.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Ammonium bisulfide | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Bisulfide into Ammonia and Hydrogen Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bisulfide (NH₄HS), also known as ammonium hydrosulfide, is a salt that readily sublimes and decomposes into ammonia (NH₃) and hydrogen sulfide (H₂S) gases. This reversible thermal decomposition is of significant interest in various fields, including atmospheric science, chemical engineering, and materials science. Understanding the thermodynamics, kinetics, and equilibrium of this process is crucial for controlling reactions, preventing unwanted deposition, and for the synthesis of various compounds. This technical guide provides a comprehensive overview of the thermal decomposition of ammonium bisulfide, including its fundamental principles, thermodynamic and kinetic data, and detailed experimental protocols for its study.

The Core Reaction: A Reversible Decomposition

The thermal decomposition of solid ammonium bisulfide is a classic example of a heterogeneous equilibrium. The solid reactant decomposes into two gaseous products:

NH₄HS(s) ⇌ NH₃(g) + H₂S(g)

This reaction is endothermic, meaning it requires an input of energy (heat) to proceed in the forward direction (decomposition).[1] According to Le Châtelier's principle, an increase in temperature will shift the equilibrium to the right, favoring the formation of ammonia and hydrogen sulfide.[1] Conversely, an increase in the partial pressures of the product gases will shift the equilibrium to the left, promoting the formation of solid ammonium bisulfide.

Thermodynamic Properties

The spontaneity and equilibrium position of the decomposition are governed by the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

Standard Thermodynamic Data

The standard thermodynamic properties for the decomposition of ammonium bisulfide at 298.15 K (25 °C) are summarized in the table below. These values are calculated from the standard heats and Gibbs free energies of formation, and the standard molar entropies of the reactant and products.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Enthalpy of Reaction | ΔH°rxn | +94.1 | kJ/mol |

| Standard Entropy of Reaction | ΔS°rxn | +284.8 | J/(mol·K) |

| Standard Gibbs Free Energy of Reaction | ΔG°rxn | +9.2 | kJ/mol |

Note: These values are calculated using standard thermodynamic data from various sources. The positive ΔH°rxn confirms the endothermic nature of the decomposition. The positive ΔS°rxn is expected as a solid is converting into two moles of gas, leading to an increase in disorder. The small positive ΔG°rxn at standard conditions indicates that the decomposition is not spontaneous under these specific conditions, but will become spontaneous at elevated temperatures.

Equilibrium Constant (Kp)

The equilibrium constant in terms of partial pressures, Kp, for this reaction is given by:

Kp = PNH₃ * PH₂S

Where PNH₃ and PH₂S are the partial pressures of ammonia and hydrogen sulfide at equilibrium, respectively. Since ammonium bisulfide is a solid, it is not included in the equilibrium constant expression.

The value of Kp is temperature-dependent. An example of calculating Kp from experimental data is provided in the table below.

| Temperature (°C) | Total Pressure (atm) | Kp (atm²) |

| 25 | 0.658 | 0.108 |

This value is calculated assuming that the initial pressure is zero and that the partial pressures of ammonia and hydrogen sulfide are equal at equilibrium.

Reaction Kinetics

While thermodynamic data describes the equilibrium state, reaction kinetics describes the rate at which the decomposition occurs. The study of the kinetics of solid-state decompositions can be complex, often involving nucleation and growth of the product phase.

The kinetics of such reactions are often described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

Determining these Arrhenius parameters is a key objective of kinetic studies.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful technique to study the thermal decomposition of solids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of ammonium bisulfide (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on a high-precision microbalance within the TGA furnace.

-

A purge gas (e.g., inert nitrogen or argon) is passed over the sample at a controlled flow rate to remove the gaseous decomposition products.

-

-

Temperature Program:

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of mass loss versus temperature.

-

The onset temperature of decomposition and the temperature of maximum decomposition rate can be determined from the curve and its derivative (DTG curve).

-

Kinetic parameters can be calculated from the TGA data using various mathematical models.

-

Analysis of Gaseous Products

Identifying and quantifying the gaseous products, ammonia and hydrogen sulfide, is essential for confirming the reaction stoichiometry and for kinetic modeling. This is often achieved by coupling the TGA instrument to a gas analyzer.

Methodology:

-

Evolved Gas Analysis (EGA): The gas stream exiting the TGA furnace is directed to a gas analysis system.

-

Detection Techniques:

-

Mass Spectrometry (MS): Provides real-time identification and quantification of the evolved gases based on their mass-to-charge ratio.

-

Fourier Transform Infrared Spectroscopy (FTIR): Identifies gaseous molecules based on their characteristic infrared absorption spectra.

-

-

Data Correlation: The gas evolution profiles are correlated with the mass loss data from the TGA to provide a complete picture of the decomposition process.

Visualizations

Reaction Pathway Diagram

Caption: Reversible thermal decomposition of ammonium bisulfide.

Experimental Workflow for TGA-MS Analysis

Caption: Experimental workflow for TGA-MS analysis.

Conclusion

The thermal decomposition of ammonium bisulfide into ammonia and hydrogen sulfide is a fundamental chemical process with important implications across various scientific and industrial domains. A thorough understanding of its thermodynamics, kinetics, and the equilibrium that governs it is essential for professionals in these fields. This guide has provided a detailed overview of the core principles, available quantitative data, and robust experimental methodologies for studying this reaction. The application of techniques such as Thermogravimetric Analysis coupled with Evolved Gas Analysis allows for a comprehensive characterization of this decomposition, providing the critical data needed for process optimization, model validation, and fundamental research.

References

Solubility of ammonium bisulfide in water and organic solvents

A Technical Guide to the Solubility of Ammonium Bisulfide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bisulfide, also known as ammonium hydrogen sulfide or ammonium hydrosulfide (NH₄HS), is an inorganic compound with the CAS Registry Number 12124-99-1.[1] It is a key component in various industrial processes, notably as a constituent in sour water streams within petroleum refineries, where it contributes significantly to corrosion.[2][3]

A primary characteristic of ammonium bisulfide is its inherent instability. It readily decomposes at room temperature into ammonia (NH₃) and hydrogen sulfide (H₂S), two toxic and corrosive gases.[1][4][5][6] This property presents considerable challenges for the precise determination and application of its solubility data.

This technical guide provides a comprehensive overview of the solubility of ammonium bisulfide in both water and common organic solvents. It consolidates available quantitative and qualitative data, outlines a detailed experimental protocol for its solubility determination, and presents logical diagrams to illustrate key processes, serving as a vital resource for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of ammonium bisulfide is provided below.

| Property | Value | Reference |

| Molecular Formula | H₅NS | [1] |

| Line Formula | NH₄HS | [1] |

| Molecular Weight | 51.11 g/mol | [1][4] |

| Appearance | White to yellow hygroscopic crystals | [1][2][5][6] |

| CAS Number | 12124-99-1 | [1] |

| Decomposition | Decomposes at room temperature | [1][4][5][6] |

Solubility of Ammonium Bisulfide

Aqueous Solubility

Ammonium bisulfide is highly soluble in water.[1][2][4] In aqueous solutions, it dissociates into ammonium (NH₄⁺) and bisulfide (HS⁻) ions.[2] These solutions are typically colorless but can rapidly turn yellow.[1] The dissolution process is complicated by a reversible equilibrium where the compound decomposes into ammonia and hydrogen sulfide gas, a process that is accelerated by heat; the compound is decomposed by boiling water.[1][7]

Quantitative Aqueous Solubility Data

| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility ( g/100 mL H₂O) | Reference |

| 0 | 128.1 | Not Specified | [1] |

| Not Specified | Not Specified | 128.1 | [4] |

Note: The available literature provides limited quantitative data points for the aqueous solubility of ammonium bisulfide across a range of temperatures.

Solubility in Organic Solvents

The solubility of ammonium bisulfide in organic solvents varies significantly based on the solvent's polarity. It is generally soluble in polar solvents like alcohol and poorly soluble in non-polar or weakly polar solvents.

Qualitative Solubility in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Alcohol | Freely Soluble | [1] |

| Acetone | Slightly Soluble | [1][8] |

| Diethyl Ether | Almost Insoluble | [1][8] |

| Benzene | Almost Insoluble | [1][8] |

Experimental Protocol for Solubility Determination

Principle

The recommended methodology for determining the equilibrium solubility of ammonium bisulfide is the saturation "shake-flask" method.[9][10] This technique is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium between the dissolved and undissolved solute.[10] The protocol must be adapted to account for the thermal instability of ammonium bisulfide by maintaining low-temperature conditions throughout the experiment.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Materials and Reagents

-

Ammonium bisulfide (solid, high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Sealed, airtight glass vials or flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Temperature-controlled centrifuge or filtration apparatus

-

Calibrated analytical balance

-

Validated analytical instrument for concentration measurement (e.g., conductivity meter)[11]

Detailed Procedure

-

Preparation: In a fume hood, weigh an amount of ammonium bisulfide solid sufficient to create a visible excess after equilibrium is reached and add it to a pre-weighed, sealed vessel.

-

Solvent Addition: Add a precise volume of the desired solvent, pre-chilled to the target experimental temperature (e.g., 0°C), to the vessel. Seal the vessel immediately to prevent the escape of NH₃ and H₂S gas.

-

Equilibration: Place the sealed vessel in a temperature-controlled shaker. Agitate the slurry for a sufficient duration to reach equilibrium, typically between 24 and 72 hours.[9][10] The system must be maintained at a constant temperature throughout this period.

-

Phase Separation: After equilibration, separate the excess solid from the saturated solution. This should be performed under isothermal conditions to prevent precipitation or further dissolution. Centrifugation is often preferred as it can be done in sealed tubes, minimizing sample loss and exposure.[9]

-

Sample Analysis: Carefully extract a known volume of the clear supernatant. Measure the concentration of ammonium bisulfide in the sample using a suitable and validated analytical method. Given its ionic nature, electrolytic conductivity measurement is a strong candidate, as conductivity correlates directly with the salt concentration.[11]

-

Calculation: Based on the measured concentration and the volume of the sample, calculate the equilibrium solubility. Express the final data in standard units such as g/100 mL or mol/L.

Safety Precautions

Ammonium bisulfide is a hazardous substance. It is severely irritating to the eyes, skin, and respiratory tract and can be absorbed through the skin.[1][5][6] Its decomposition releases toxic ammonia and hydrogen sulfide gases, the latter of which can be fatal upon inhalation.[4] All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Logical Relationships in Aqueous Solution

The behavior of ammonium bisulfide in water involves multiple simultaneous processes: dissolution, dissociation, and a reversible decomposition. Understanding this equilibrium is critical for any research involving its aqueous solutions.

Caption: Aqueous Dissociation and Equilibrium of NH₄HS.

Summary

Ammonium bisulfide is a thermally unstable compound that is highly soluble in cold water (128.1 g/100 g H₂O at 0°C) and freely soluble in alcohol.[1] Its solubility is significantly lower in less polar organic solvents, and it is considered nearly insoluble in non-polar solvents like benzene and ether.[1][8] The determination of its solubility requires carefully controlled experimental conditions, specifically low temperatures and sealed systems, to mitigate its rapid decomposition into ammonia and hydrogen sulfide. The shake-flask method is the recommended protocol for obtaining reliable equilibrium solubility data. The complex equilibrium in aqueous solutions between the solid, its dissociated ions, and its gaseous decomposition products is a critical consideration for researchers and chemical professionals.

References

- 1. Ammonium Bisulfide [drugfuture.com]

- 2. Ammonium bisulfide | 12124-99-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ammonium bisulfide | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 1035 - AMMONIUM BISULFIDE [inchem.org]

- 6. ICSC 1035 - AMMONIUM BISULFIDE [chemicalsafety.ilo.org]

- 7. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]

- 8. ammonium hydrogensulphide CAS#: 12124-99-1 [m.chemicalbook.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. EP2836825A1 - A system and method for monitoring ammonium bisulfide - Google Patents [patents.google.com]

Health and safety hazards of ammonium bisulfide exposure

An In-depth Technical Guide to the Health and Safety Hazards of Ammonium Bisulfide Exposure

For Researchers, Scientists, and Drug Development Professionals

Ammonium bisulfide ((NH₄)HS) is a reactive sulfur compound utilized in various industrial processes, including organic synthesis and as a depilatory agent. However, its inherent instability and decomposition into highly toxic components—ammonia (NH₃) and hydrogen sulfide (H₂S)—present significant health and safety risks, particularly in a laboratory or research setting. This guide provides a detailed technical overview of these hazards, focusing on the toxicological mechanisms, quantitative exposure data, and relevant experimental methodologies for an audience of scientific professionals.

Ammonium bisulfide is a salt that exists in equilibrium with ammonia and hydrogen sulfide. In solution or as a solid, it readily decomposes, especially with changes in temperature or pH. The primary hazard stems from this decomposition, which releases two potent gaseous toxicants.

-

Decomposition Reaction : (NH₄)HS(s) ⇌ NH₃(g) + H₂S(g)

-

Reactivity : It reacts vigorously with acids to rapidly release hydrogen sulfide gas and violently with oxidants, posing a fire and explosion hazard.[1]

Toxicological Profile

The toxicity of ammonium bisulfide is a composite of the individual toxicities of hydrogen sulfide and ammonia. The substance can be absorbed into the body via inhalation, ingestion, and dermal contact.[1]

Hydrogen Sulfide (H₂S) Component

Hydrogen sulfide is a systemic poison that primarily targets the nervous and respiratory systems. Its toxicity is comparable to that of hydrogen cyanide.[2]

-

Mechanism of Action : The principal mechanism of H₂S toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[3][4] By binding to the ferric iron in this enzyme, H₂S effectively halts aerobic cellular respiration, leading to rapid cellular hypoxia, ATP depletion, and cell death.[3][4] At lower, non-toxic concentrations, H₂S can act as an endogenous signaling molecule and an antioxidant, but at high concentrations encountered during exposure events, its inhibitory effects dominate.[5][6]

-

Health Effects : Acute inhalation exposure to high concentrations can cause immediate collapse ("knockdown"), respiratory paralysis, convulsions, coma, and death within minutes.[7] Lower concentrations cause eye irritation, sore throat, cough, nausea, and can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[7][8] Olfactory fatigue is a critical concern, as the characteristic "rotten egg" smell disappears at high concentrations, removing the sensory warning of danger.[2][9]

Ammonia (NH₃) Component

Ammonia is a severe irritant and a potent neurotoxin, especially with chronic or high-level exposure.

-

Mechanism of Action : Ammonia's neurotoxicity is primarily mediated by its effects on glutamate neurotransmission.[1][10] In the brain, excess ammonia crosses the blood-brain barrier and is taken up by astrocytes.[11] This leads to a cascade of detrimental effects:

-

Disruption of Glutamate Uptake : Chronic ammonia exposure reduces the expression and function of astrocytic glutamate transporters (e.g., GLAST, EAAT-1, EAAT-2), impairing the removal of glutamate from the synaptic cleft.[12][13][14]

-

NMDA Receptor Overactivation : The resulting excess extracellular glutamate leads to overactivation of N-methyl-D-aspartate (NMDA) receptors on neurons.[1][10]

-

Excitotoxicity : This overactivation causes excessive calcium (Ca²⁺) influx into neurons, triggering downstream pathways involving nitric oxide synthase (nNOS), oxidative stress, and ultimately, neuronal cell death.[1][10]

-

Astrocyte Swelling : The detoxification of ammonia into glutamine within astrocytes leads to an osmotic imbalance, causing astrocyte swelling and contributing to cerebral edema.[11][15]

-

-

Health Effects : Inhalation of ammonia causes severe irritation to the respiratory tract, skin, and eyes.[8] High concentrations can cause corrosive damage, leading to skin burns, permanent eye damage, and severe respiratory distress, including pulmonary edema.[8][16] Systemically, hyperammonemia (excess ammonia in the blood) affects the central nervous system, leading to confusion, seizures, and coma.[6]

Quantitative Toxicity and Exposure Data

The following tables summarize key quantitative data for ammonium bisulfide and its constituent toxic components. This information is critical for risk assessment and for establishing appropriate safety controls in a research environment.

Table 1: Acute Toxicity Data

| Compound | Test | Route | Species | Value | Reference |

|---|---|---|---|---|---|

| Ammonium Hydrosulfide | LD₅₀ | Oral | Rat | 168 mg/kg | [17] |

| Ammonium Sulfide | LD₅₀ | Dermal | Mouse | 132 mg/kg | [18] |

| Hydrogen Sulfide | LC₅₀ | Inhalation | Rat | 444 ppm (1 hour) | [9][18] |

| Hydrogen Sulfide | LC₅₀ | Inhalation | Rat | 726 ppm (30 minutes) | [19] |

| Hydrogen Sulfide | LC₅₀ | Inhalation | Rat | 835 ppm (10 minutes) | [19] |

| Hydrogen Sulfide | LC₅₀ | Inhalation | Mouse | 634 ppm (1 hour) | [9] |

| Ammonia | LC₅₀ | Inhalation | Rat | 7,338 ppm (1 hour) | [20] |

| Ammonia | LC₅₀ | Inhalation | Rat | 11,590 ppm (1 hour) |[20] |

Table 2: Occupational Exposure Limits (OELs) for Gaseous Components

| Agency | Compound | Limit Type | Concentration | Notes |

|---|---|---|---|---|

| OSHA | Hydrogen Sulfide | PEL (General Industry) | 20 ppm | 10-minute maximum peak |

| PEL (Construction) | 10 ppm | 8-hour TWA | ||

| Ammonia | PEL | 50 ppm (35 mg/m³) | 8-hour TWA | |

| NIOSH | Hydrogen Sulfide | REL | 10 ppm | 10-minute ceiling |

| Ammonia | REL | 25 ppm (18 mg/m³) | 10-hour TWA | |

| Ammonia | STEL | 35 ppm (27 mg/m³) | 15-minute STEL | |

| ACGIH | Hydrogen Sulfide | TLV | 1 ppm | 8-hour TWA |

| STEL | 5 ppm | 15-minute STEL | ||

| Ammonia | TLV | 25 ppm (17 mg/m³) | 8-hour TWA |

| | | STEL | 35 ppm (24 mg/m³) | 15-minute STEL |

Abbreviations: LD₅₀ (Median Lethal Dose), LC₅₀ (Median Lethal Concentration), OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), NIOSH (National Institute for Occupational Safety and Health), REL (Recommended Exposure Limit), ACGIH (American Conference of Governmental Industrial Hygienists), TLV (Threshold Limit Value), TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit).

Signaling Pathway Visualizations

The following diagrams illustrate the key toxicological pathways of the components of ammonium bisulfide.

Caption: H₂S inhibits Complex IV, halting cellular respiration and leading to cell death.

Caption: Ammonia disrupts glutamate homeostasis, leading to excitotoxicity and astrocyte swelling.

Relevant Experimental Protocols and Methodologies

For researchers investigating the effects of ammonium bisulfide or its components, specific experimental protocols are required. Below are summaries of key methodologies cited in toxicological literature.

Protocol: In Vitro Assessment of Ammonia-Induced Glial Toxicity

This protocol outlines a method to study the effect of ammonia on glutamate transporter function in primary astrocyte cultures.

-

Cell Culture : Primary cortical astrocytes are isolated from neonatal rat pups and cultured until confluent.

-

Ammonia Exposure : Cultures are exposed to media containing a pathological concentration of ammonium chloride (e.g., 5 mM) for a specified duration (e.g., 1 to 7 days). Control cultures receive standard media.

-

Glutamate Uptake Assay :

-

The capacity of astrocytes to take up glutamate is assessed using a radiolabeled, non-metabolizable analog, D-[³H]aspartate.

-

Cells are incubated with D-[³H]aspartate for a short period (e.g., 10 minutes).

-

The reaction is stopped by washing with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify aspartate uptake. A significant decrease in uptake in ammonia-treated cells indicates compromised transporter function.[14]

-

-

Transporter Expression Analysis :

-

Western Blot : Protein lysates from control and treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against glutamate transporters (e.g., GLAST, EAAT-1) to quantify changes in protein expression levels.[14]

-

RT-PCR : RNA is extracted from cells, reverse-transcribed to cDNA, and subjected to quantitative PCR (qPCR) using primers specific for the glutamate transporter genes to measure changes in mRNA expression.[14]

-

Protocol: Analysis of Sulfide in Biological Samples

Accurate measurement of sulfide is challenging due to its volatility and reactivity. Gas chromatography with sulfur chemiluminescence detection is a highly sensitive and specific method.[21]

-

Sample Preparation : Biological samples (e.g., tissue homogenate, plasma) are placed in a sealed, gas-tight vial. The sample is acidified (e.g., with H₂SO₄) to convert all sulfide species (S²⁻, HS⁻) to gaseous H₂S.

-

Headspace Sampling : The vial is incubated at a controlled temperature (e.g., 37°C) to allow H₂S to equilibrate between the liquid and gas (headspace) phases.[21]

-

GC-SCD Analysis :

-

A sample of the headspace gas is injected into a gas chromatograph (GC).

-

The GC separates H₂S from other volatile sulfur compounds.

-

The eluted H₂S enters a sulfur chemiluminescence detector (SCD), which provides a highly specific and linear response to sulfur compounds.

-

-

Quantification : The amount of H₂S is quantified by comparing the peak area from the sample to a standard curve generated from known concentrations of a sulfide standard (e.g., NaHS).[21]

Experimental Workflow: In Vivo Neurotoxicity Assessment

The following workflow can be used to assess the neurotoxic effects of hyperammonemia in a rodent model.

Caption: A multi-stage workflow to evaluate ammonia-induced neurotoxicity in animal models.

Safety Precautions and Handling for Researchers

Given the severe hazards, strict safety protocols are mandatory when working with or near potential sources of ammonium bisulfide.

-

Ventilation : All work should be conducted in a properly functioning chemical fume hood to prevent inhalation of H₂S and NH₃ gases.[1]

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield may be required for procedures with a high splash risk.[8][16]

-

Monitoring : Use personal or area gas monitors for H₂S and NH₃, especially when working with solutions or in areas where accumulation is possible.

-

Emergency Preparedness : An eyewash station and safety shower must be immediately accessible.[16] All personnel must be aware of the signs of exposure and the emergency response plan. Due to the risk of rapid incapacitation from H₂S, a buddy system is recommended.

-

Storage : Store in a cool, dry, well-ventilated area, separated from acids, oxidants, and incompatible materials. Containers must be tightly sealed.[1]

Conclusion

Ammonium bisulfide poses a dual chemical threat due to its decomposition into hydrogen sulfide and ammonia. The former presents an acute, life-threatening risk through the inhibition of cellular respiration, while the latter is a severe irritant and a potent neurotoxin that disrupts fundamental neurotransmitter systems. A thorough understanding of these mechanisms, coupled with knowledge of quantitative toxicity data and adherence to stringent safety protocols, is essential for researchers, scientists, and drug development professionals to mitigate the significant risks associated with this compound.

References

- 1. Neurotoxicity of ammonia and glutamate: molecular mechanisms and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of mitochondrial bioenergetic function by hydrogen sulfide. Part I. Biochemical and physiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. gov.uk [gov.uk]

- 8. nj.gov [nj.gov]

- 9. beaufort.tricare.mil [beaufort.tricare.mil]

- 10. Glutamate transporter and receptor function in disorders of ammonia metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamine synthetase in brain: effect of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of ammonia on L-glutamate uptake in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of ammonia on astrocytic glutamate uptake/release mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of ammonia on glutamate transporter (GLAST) protein and mRNA in cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GLUTAMINE AS A MEDIATOR OF AMMONIA NEUROTOXICITY: A CRITICAL APPRAISAL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Ammonia [cdc.gov]

- 17. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]

- 18. cpc-us.com [cpc-us.com]

- 19. Hydrogen Sulfide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Ammonia - IDLH | NIOSH | CDC [cdc.gov]

- 21. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Impact and Ecotoxicity of Ammonium Bisulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium bisulfide ((NH₄)HS), a compound encountered in various industrial processes, presents a significant environmental and ecotoxicological profile primarily due to its inherent instability and decomposition into ammonia (NH₃) and hydrogen sulfide (H₂S). This guide provides a comprehensive technical overview of the environmental fate, ecotoxicity, and associated cellular mechanisms of ammonium bisulfide and its principal breakdown products. Quantitative toxicity data are presented for comparative analysis, and detailed experimental protocols are outlined to guide further research. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the toxicological interactions at a molecular and procedural level.

Chemical and Physical Properties

Ammonium bisulfide is a salt that is highly soluble in water.[1][2] It is commercially available as an aqueous solution, typically 40-44%, as the solid form is unstable and decomposes at room temperature.[1][2][3] This decomposition yields ammonia and hydrogen sulfide, both of which are toxic and corrosive gases.[1][2][4] The reaction is reversible and is influenced by temperature and pH.[5]

Environmental Fate and Transport

The environmental behavior of ammonium bisulfide is largely dictated by its decomposition.

-

In Water: Ammonium bisulfide readily dissolves in water and dissociates into ammonium (NH₄⁺) and bisulfide (HS⁻) ions. The equilibrium between these ions and their gaseous forms (ammonia and hydrogen sulfide) is pH-dependent. Acidic conditions favor the release of hydrogen sulfide gas, while alkaline conditions promote the release of ammonia gas.[1][4]

-

In Soil: The fate of ammonium bisulfide in soil is influenced by microbial activity. Bacteria can oxidize both ammonia (nitrification) and sulfide. The mobility of its ionic components is dependent on soil composition and pH.

-

In Air: When released into the atmosphere, the gaseous decomposition products, ammonia and hydrogen sulfide, undergo further chemical transformations.[2] Atmospheric ammonia can contribute to the formation of particulate matter, while hydrogen sulfide is oxidized to sulfur dioxide and subsequently to sulfate aerosols.[6]

Ecotoxicity

The ecotoxicity of ammonium bisulfide is primarily attributed to its decomposition products, ammonia and hydrogen sulfide, both of which are highly toxic to a wide range of organisms.

Aquatic Ecotoxicity

Ammonium bisulfide is classified as very toxic to aquatic life.[3][4] The toxicity is driven by the combined and individual effects of ammonia and hydrogen sulfide.

-

Ammonia: The toxicity of ammonia to aquatic organisms is primarily due to the un-ionized form (NH₃), which can readily diffuse across biological membranes. The proportion of un-ionized ammonia increases with higher pH and temperature. Ammonia exposure can lead to a variety of adverse effects, including respiratory distress, impaired growth, and mortality.[7]

-

Hydrogen Sulfide: Hydrogen sulfide is a potent respiratory toxicant that inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria. It is highly toxic to fish and aquatic invertebrates even at low concentrations.

Terrestrial Ecotoxicity

Information on the direct terrestrial ecotoxicity of ammonium bisulfide is limited. However, the release of its toxic gaseous decomposition products can pose a risk to terrestrial plants and animals. High concentrations of ammonia and hydrogen sulfide in the air can cause respiratory irritation and other adverse health effects.

Quantitative Ecotoxicity Data

While specific LC50/LD50 data for ammonium bisulfide is scarce, data for the closely related ammonium sulfide and for the individual decomposition products provide a strong indication of its high toxicity.

| Substance | Species | Exposure Route | Metric | Value | Reference |

| Ammonium Hydrogen Sulfide | Rat | Oral | LD50 | 168 mg/kg | [3] |

| Ammonium Hydrogen Sulfide | Rabbit | Dermal | LD50 | 1680 mg/kg | [3] |

| Ammonium Sulfide | Cyprinus carpio (Common carp) | Water | LC50 (48h) | 6600 µg/L | [8] |

| Ammonium Sulfide | Gambusia affinis (Western mosquitofish) | Water | LC50 (96h) | 248,000 µg/L | [8] |

| Ammonium Sulfide | Goldfish | Water | LC50 (72h) | 100 ppm | [9][10] |

| Ammonium Sulfate | Heteropneustes fossilis (Catfish) | Water | LC50 | - | [11] |

| Ammonia (un-ionized) | Mysidopsis bahia (Mysid shrimp) | Water | 96-h LC50 | Varies with pH and salinity | [12] |

| Ammonia (un-ionized) | Menidia beryllina (Inland silverside) | Water | 96-h LC50 | Varies with pH and salinity | [12] |

| Ammonia (un-ionized) | Lepomis macrochirus (Bluegill) | Water | 96-h LC50 | 1.04 mg NH₃-N/L | [13] |

| Ammonia (un-ionized) | Stizostedion vitreum (Walleye) | Water | 96-h LC50 | 1.06 mg NH₃-N/L | [13] |

| Ammonia (un-ionized) | Pimephales promelas (Fathead minnow) | Water | 96-h LC50 | 1.50 mg NH₃-N/L | [13] |

| Hydrogen Sulfide | Juvenile Fish | Water | 96-h LC50 | 0.0175 - 0.0280 mg/L | [14] |

Experimental Protocols

Standardized ecotoxicity testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM), are essential for generating reliable and comparable data.

Aquatic Toxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test [1][15][16][17] This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organisms: Young daphnids, less than 24 hours old.

-

Exposure Period: 48 hours.

-

Test Design: At least five concentrations of the test substance are prepared in a geometric series, along with a control.

-

Endpoint: Immobilisation, defined as the inability to swim after gentle agitation. Observations are made at 24 and 48 hours.

-

Data Analysis: The EC50 (median effective concentration) at 48 hours is calculated.

OECD 203: Fish, Acute Toxicity Test [6][18][19][20][21] This guideline describes a method to determine the concentration of a substance that is lethal to 50% of the test fish.

-